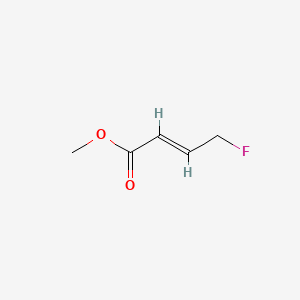
Methyl gamma-fluorocrotonate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
GABAC Receptor Antagonists
Research involving analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA), which are similar in structure to Methyl gamma-fluorocrotonate, highlights their roles in neuroscience. Specifically, modifications to the GABA structure, akin to the introduction of a fluorine atom as seen in Methyl gamma-fluorocrotonate, have been examined for their activity on GABAC receptors. These studies reveal that subtle structural changes can significantly impact receptor interaction, turning an agonist into an antagonist. This insight is crucial for the development of targeted therapies for neurological disorders (Chebib, Vandenberg, & Johnston, 1997).
Photocatalytic C-H Fluorination
In the realm of organic synthesis, Methyl gamma-fluorocrotonate-related compounds have been utilized in the development of photocatalytic C-H fluorination techniques. This process is essential for creating complex fluorinated molecules, which are prevalent in pharmaceuticals and agrochemicals. An example is the synthesis of γ-fluoroleucine methyl ester, a crucial intermediate in producing odanacatib, a medication used to treat osteoporosis. This synthesis approach underscores the importance of Methyl gamma-fluorocrotonate derivatives in facilitating efficient and innovative pathways for drug development (Halperin et al., 2015).
Radiation-Induced Polymerization
The study of radiation-induced polymerization using fluorogenic molecular probes provides a novel application of Methyl gamma-fluorocrotonate-related chemistry. This research focuses on monitoring the polymerization process of methylmethacrylate, a fundamental component in many plastic and rubber materials. The findings contribute to better understanding the polymerization dynamics under gamma radiation, which is pivotal for developing advanced materials with tailored properties (Warman et al., 1999).
Eigenschaften
IUPAC Name |
methyl (E)-4-fluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNTGHLANVRSX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl gamma-fluorocrotonate | |
CAS RN |
2367-25-1 | |
| Record name | Crotonic acid, 4-fluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one](/img/structure/B1654412.png)
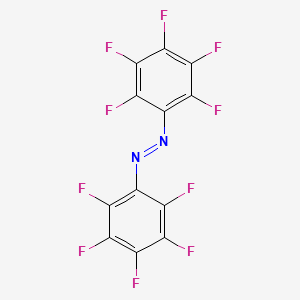

![Gallium trifluoride trihydrate [MI]](/img/structure/B1654416.png)





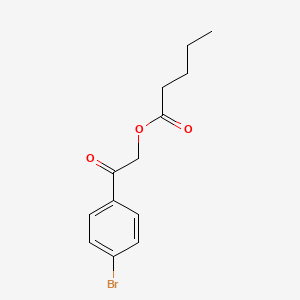
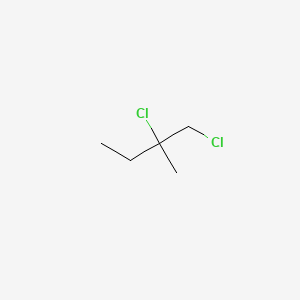
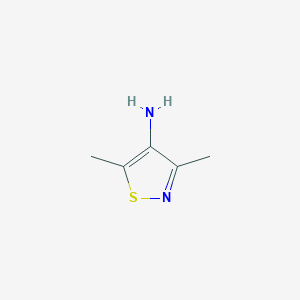
![[4-[(3-Hydroxyazetidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B1654429.png)
